molecular formula C18H14N4O2 B2488411 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1396781-97-7

3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No. B2488411
CAS RN: 1396781-97-7
M. Wt: 318.336
InChI Key: AMNPBNKVZJPKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific studies, and its unique structure and properties make it a valuable tool for researchers.

Scientific Research Applications

Synthesis and Sensing Applications

  • Synthesis and Colorimetric Sensing: Research on N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrates their synthesis through direct acylation reactions, leading to compounds with solid-state properties revealed by X-ray crystallography. One derivative exhibited significant color change in response to fluoride anion, indicating its utility in colorimetric sensing applications (Younes et al., 2020).

Chemical Reactivity and Mechanistic Insights

  • Chemical Reactivity and Detection Methods: A study on chromogenic oxazines designed for cyanide detection highlighted the synthesis of heterocyclic compounds that change color upon interaction with cyanide, showcasing a novel approach for detecting toxic ions (Tomasulo et al., 2006).

Fluorescence and Derivatization

  • Fluorescence Derivatization: The potential of certain compounds for fluorescence derivatization was explored by coupling them with amino acids, leading to derivatives with strong fluorescence. This application is crucial for bioanalytical assays and the development of fluorescent probes (Frade et al., 2007).

Drug Design and Medicinal Chemistry

  • Histone Deacetylase (HDAC) Inhibitors: In the realm of medicinal chemistry, the design and synthesis of pyridine-based HDAC inhibitors were reported, where cyano substitution played a key role in enhancing biological activity. Such studies underline the importance of cyano-containing compounds in drug discovery and design (Andrews et al., 2008).

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that “3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide” and similar compounds could have potential applications in the development of new therapeutic interventions.

properties

IUPAC Name

3-cyano-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-22-18(24)15-8-3-2-7-14(15)16(21-22)11-20-17(23)13-6-4-5-12(9-13)10-19/h2-9H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNPBNKVZJPKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.